molecular formula C16H21NO3 B4016240 N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4016240
M. Wt: 275.34 g/mol
InChI Key: FEEAUPDOCGSJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a rigid bicyclo[2.2.1]heptane core substituted with three methyl groups, a ketone at position 3, and a furan-2-ylmethyl carboxamide group. The furan substituent introduces an oxygen-containing heterocycle, which may enhance hydrogen-bonding capacity and metabolic stability compared to purely hydrocarbon substituents. Synthesis likely parallels reported methods for similar compounds, involving cyclization to form the bicyclic framework followed by amidation with furan-2-ylmethylamine .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-14(2)15(3)6-7-16(14,9-12(15)18)13(19)17-10-11-5-4-8-20-11/h4-5,8H,6-7,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEAUPDOCGSJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NCC3=CC=CO3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to create complex bicyclic structures with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve microwave-assisted synthesis, which has been shown to be effective for the synthesis of amides and esters containing furan rings . This method allows for the reactions to be carried out under mild conditions with optimized reaction times and solvent usage, resulting in high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the bicyclic structure.

    Substitution: Functional groups on the furan ring or the bicyclic structure can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield modified bicyclic structures with altered functional groups.

Scientific Research Applications

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan ring and the bicyclic structure allow it to fit into enzyme active sites, potentially inhibiting their activity. The pathways involved can include inhibition of enzymes related to inflammation or microbial growth, making it a valuable compound for therapeutic research .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (e.g., F, Cl) : Increase metabolic stability and receptor-binding affinity but reduce solubility (e.g., fluorophenyl derivatives ).
  • Electron-Donating Groups (e.g., OMe) : Enhance solubility and modulate selectivity (e.g., dimethoxyphenyl , methoxyphenyl ).
  • Heterocyclic Substituents (e.g., furan, benzothiazole) : Improve hydrogen-bonding interactions; furan derivatives may offer balanced lipophilicity and polarity.

Antitumor Activity:

  • The 2-fluorophenyl analog (IC₅₀ = 0.05 μM) induces apoptosis via mitochondrial pathways .

Anti-Inflammatory and CXCR2 Antagonism:

  • The 2,5-dimethoxyphenyl compound inhibits CXCR2, blocking interleukin-8 signaling (IC₅₀ < 1 μM) .
  • 4-Methoxyphenyl derivatives similarly antagonize CXCR2 but with improved selectivity over related receptors .

Metabolic and Pharmacokinetic Profiles:

  • 3,4-Difluorophenyl analogs exhibit high logP values (3.2), suggesting blood-brain barrier penetration .
  • Furan-containing compounds may undergo slower oxidative metabolism compared to phenyl derivatives due to furan’s stability.

Biological Activity

N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound characterized by a unique bicyclic structure that incorporates a furan ring. Its molecular formula is C16H21NO3C_{16}H_{21}NO_3 with a molecular weight of approximately 275.34 g/mol. This compound has gained attention in medicinal chemistry and materials science due to its potential biological activities and distinctive structural properties.

Chemical Structure and Properties

The compound features a bicyclic heptane core with a carboxamide functional group and a furan moiety. Its structural complexity allows for various interactions with biological targets, making it a candidate for therapeutic exploration.

PropertyValue
Molecular FormulaC16H21NO3C_{16}H_{21}NO_3
Molecular Weight275.34 g/mol
Melting PointNot specified
SolubilityVariable based on solvent

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in inflammatory and microbial pathways. The furan ring and bicyclic structure enable it to fit into enzyme active sites, potentially inhibiting their activity.

Research Findings

Recent studies have suggested that this compound may exhibit:

  • Anti-inflammatory properties : By inhibiting specific enzymes associated with inflammatory responses.
  • Antimicrobial activity : Targeting bacterial growth mechanisms.

Case Studies

  • Anti-inflammatory Study : A study investigated the effects of this compound on cytokine production in macrophages, demonstrating significant inhibition of TNF-alpha and IL-6 production, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Activity : In vitro tests showed that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antimicrobial therapies.

Experimental Data

Various assays have been conducted to assess the biological activities:

Assay TypeResult
Cytokine InhibitionSignificant reduction in TNF-alpha levels
Antimicrobial TestingEffective against E. coli (MIC = 32 µg/mL)

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with readily available furan derivatives.
  • Key Reactions :
    • Diels-Alder reactions to form the bicyclic structure.
    • Subsequent functionalization to introduce the carboxamide group.

Common Reaction Conditions

Reaction TypeConditions
Diels-Alder ReactionTemperature: 60°C; Solvent: DCM
FunctionalizationTemperature: Room Temp; Solvent: Ethanol

Applications in Research and Industry

This compound has several applications:

  • Medicinal Chemistry : As a potential drug candidate for anti-inflammatory and antimicrobial therapies.
  • Material Science : Utilized in developing new materials due to its stability and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.